

In-Depth Technical Guide: Tetrahydro-2H-pyran-3-carboxylic Acid

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Compound of Interest

Compound Name: tetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B106944

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CAS Number: 873397-34-3

This technical guide provides a comprehensive overview of **tetrahydro-2H-pyran-3-carboxylic acid**, a heterocyclic building block with significant applications in pharmaceutical and chemical research. The document details its physicochemical properties, synthesis and purification protocols, and its role as a key intermediate in the development of bioactive molecules.

Physicochemical Properties

Tetrahydro-2H-pyran-3-carboxylic acid is a colorless to light yellow, clear liquid at room temperature. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Reference
CAS Number	873397-34-3	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₁₀ O ₃	[2] [3] [5]
Molecular Weight	130.14 g/mol	[2] [3] [5] [6]
Appearance	Colorless to Light yellow clear liquid	[5]
Purity	>98.0% (GC)	
Synonyms	Tetrahydropyran-3-carboxylic acid, Oxane-3-carboxylic acid	[2]
Storage Conditions	Store at 0-8 °C	[5]

Synthesis and Purification

While a specific, detailed protocol for the direct synthesis of **tetrahydro-2H-pyran-3-carboxylic acid** is not readily available in peer-reviewed literature, methods for the synthesis of its esters and related derivatives provide a strong basis for its preparation. A common approach involves the cyclization of appropriate precursors followed by purification.

General Synthetic Approach for Tetrahydropyran Carboxylic Acid Derivatives

A plausible synthetic route to tetrahydropyran carboxylic acid derivatives often involves a Dieckmann condensation or a similar intramolecular cyclization of a pimelate derivative, followed by hydrolysis and decarboxylation. For instance, a method for synthesizing **4-oxotetrahydro-2H-pyran-3-carboxylic acid** ethyl ester involves the reaction of ethyl hydroxypropanoate and ethyl acrylate to form 4-oxa-1,7-diethyl pimelate, which then undergoes a Dieckmann condensation.[\[1\]](#) This suggests a potential pathway where a substituted pimelic acid derivative could be cyclized to form the tetrahydropyran ring.

Another general method for producing tetrahydropyran derivatives involves the reduction of a corresponding dihydropyran. For example, the synthesis of 6-substituted-**tetrahydro-2H-**

pyran-3-carboxylic acid methyl esters has been achieved by the reduction of the corresponding 2-substituted-3,4-dihydro-2H-pyran-5-carboxylic acid methyl esters.^[7]

Illustrative Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of a tetrahydropyran carboxylic acid derivative, based on published methods for related compounds. This should be adapted and optimized for the specific synthesis of **tetrahydro-2H-pyran-3-carboxylic acid**.

Step 1: Formation of a Dihydropyran Intermediate

An appropriate starting material, such as a substituted glutaraldehyde, could be reacted with a malonic acid derivative in a Knoevenagel condensation to form a dihydropyran carboxylic acid ester.

Step 2: Reduction of the Dihydropyran Ring

The dihydropyran intermediate is then catalytically hydrogenated to yield the saturated tetrahydropyran ring. A typical procedure involves dissolving the dihydropyran in a suitable solvent like ethanol or methanol and hydrogenating over a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure.

Step 3: Hydrolysis of the Ester

The resulting tetrahydropyran carboxylic acid ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification with a strong acid like hydrochloric acid.

Purification

Purification of tetrahydropyran carboxylic acid derivatives is commonly achieved through silica gel chromatography.^[7] The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. Elution with a solvent system, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), allows for the separation of the desired product from impurities. The fractions containing the pure product are then combined, and the solvent is removed under reduced pressure.

Applications in Drug Discovery and Organic Synthesis

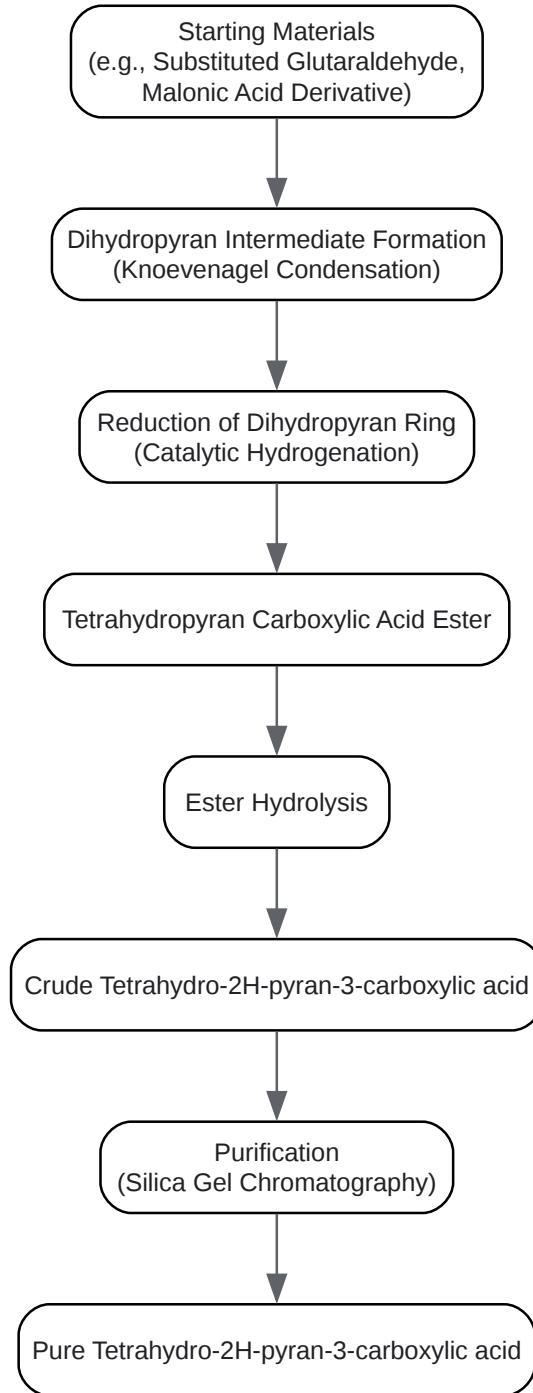
Tetrahydro-2H-pyran-3-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.^[5] Its derivatives have been investigated for their potential biological activities.

Notably, tetrahydropyran-3-carboxylic acid has been utilized in the synthesis of β -hydroxyisovalerylshikonin analogues. These analogues have demonstrated inhibitory activity against the DU-145 (prostate cancer) and HeLa (cervical cancer) cell lines, highlighting the potential of this scaffold in the development of novel anticancer agents.^[4]

Experimental Workflows and Diagrams

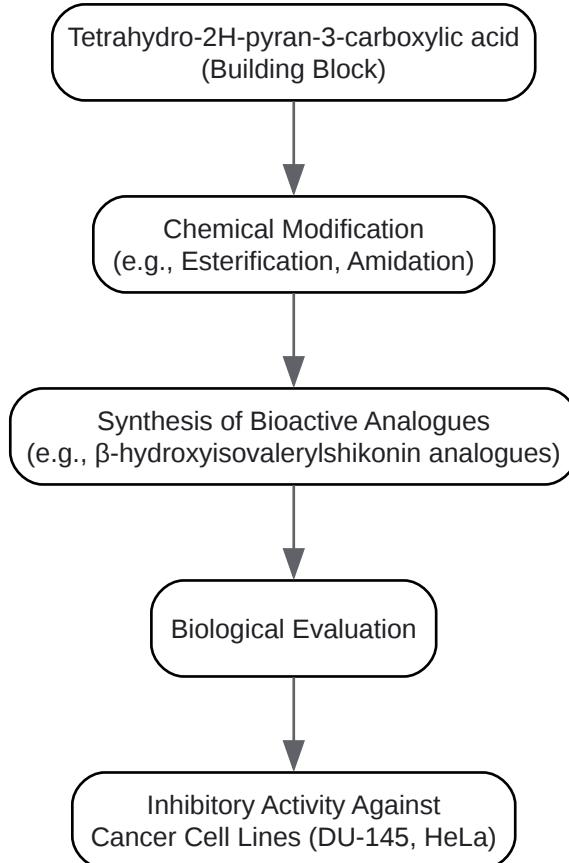
To visualize the processes involved in the synthesis and application of **tetrahydro-2H-pyran-3-carboxylic acid**, the following diagrams are provided.

General Synthetic Workflow for Tetrahydropyran Carboxylic Acids

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Caption: A generalized workflow for the synthesis of tetrahydropyran carboxylic acids.

Application in Bioactive Molecule Synthesis



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Caption: Role as an intermediate in the synthesis of bioactive compounds.

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